molecular formula C13H20O4 B14691703 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal CAS No. 31969-68-3

5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal

Cat. No.: B14691703
CAS No.: 31969-68-3
M. Wt: 240.29 g/mol
InChI Key: RECSUIPCDMEEJH-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a dioxolane ring fused with a norbornene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride . The reaction is often carried out under reflux conditions with continuous removal of water to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more robust and scalable methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or orthoesters can also aid in the efficient removal of water during the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Mechanism of Action

The mechanism by which 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage, which protects carbonyl groups from unwanted reactions. This stability is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application and the nature of the compound it is interacting with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is unique due to its fused norbornene structure, which imparts additional rigidity and stability compared to other dioxolane derivatives. This makes it particularly useful in applications requiring robust protective groups and stable intermediates .

Properties

CAS No.

31969-68-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

2-(7,7-dimethoxy-2-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane

InChI

InChI=1S/C13H20O4/c1-12(11-16-6-7-17-11)8-9-4-5-10(12)13(9,14-2)15-3/h4-5,9-11H,6-8H2,1-3H3

InChI Key

RECSUIPCDMEEJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C=CC1C2(OC)OC)C3OCCO3

Origin of Product

United States

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